Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This thiazole-4-carboxylate ethyl ester features a pre-installed 4-(phenylsulfonyl)butanamido side chain, a C4 linker, and an unsubstituted phenylsulfonyl group—a pharmacophoric combination absent from published inhibitor series. Procure for scaffold-hopping campaigns targeting BRAFⱽ⁶⁰⁰ᴱ kinase (where analogs achieve IC₅₀ ~0.98 μM) or as a regioisomeric control to confirm target engagement specificity. The compound avoids late-stage amide coupling complications and offers a synthetic advantage over de novo routes. Purity ≥95%, research-grade only.

Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
CAS No. 922982-36-3
Cat. No. B2596790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate
CAS922982-36-3
Molecular FormulaC16H18N2O5S2
Molecular Weight382.45
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-11-24-16(17-13)18-14(19)9-6-10-25(21,22)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,17,18,19)
InChIKeyZEIVKIHSBKXDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate (CAS 922982-36-3): Procurement-Relevant Identity and Physicochemical Baseline for Sourcing Decisions


Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate (CAS 922982-36-3) is a synthetic, small-molecule thiazole derivative with the molecular formula C₁₆H₁₈N₂O₅S₂ and a molecular weight of 382.5 g/mol [1]. The structure consists of a 1,3-thiazole-4-carboxylate ethyl ester core linked at the 2-amino position via an amide bond to a 4-(phenylsulfonyl)butanoyl chain. Computed physicochemical properties include a calculated XLogP3-AA of 2.2, a topological polar surface area of 139 Ų, and 7 hydrogen bond acceptors [1]. The compound is cataloged by multiple chemical suppliers, typically at ≥95% purity, and is offered as a research-grade building block or screening compound. This compound belongs to a broader class of phenylsulfonyl-substituted thiazole amides that have been investigated as enzyme inhibitors across multiple therapeutic areas, including kinase inhibition (e.g., BRAFⱽ⁶⁰⁰ᴱ), α-glucosidase inhibition, and antimicrobial targets [2][3]. However, it is critical for procurement specialists and scientific users to recognize that this specific compound lacks direct, peer-reviewed bioactivity data. Its structural differentiation from closely related analogs is well-defined, but quantitative biological performance metrics are currently absent from the public domain.

Why Substitution of Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate (CAS 922982-36-3) with In-Class Analogs Carries Quantifiable Risk


Substituting this compound with even a closely related analog of the phenylsulfonyl-thiazole class is not a risk-free decision, and the basis for this claim rests on structural distinctions that are known to drive biological activity divergence in published SAR studies. In the analogous phenylsulfonyl-thiazole series evaluated for BRAFⱽ⁶⁰⁰ᴱ kinase inhibition, the position of the carboxylate ester on the thiazole ring (4-position versus 5-position) and the nature of the linker between the sulfonyl group and the thiazole amide (butanamido chain length and flexibility) were identified as critical determinants of both potency and selectivity [1]. The target compound bears the carboxylate at the thiazole 4-position with an ethyl ester, a four-carbon butanamido linker, and an unsubstituted phenylsulfonyl group. Alteration of any single one of these features—for example, moving the carboxylate to the 5-position, shortening the linker to an acetamido bridge, or introducing a methyl substituent on the phenyl ring—can fundamentally alter the compound's interaction with biological targets. Published data on sulfonamide-alkanamido thiazole-5-carboxylate derivatives demonstrate that even within a congeneric series, in vivo antimalarial inhibition rates can vary from negligible to >85% depending on these precise structural variations [2]. Therefore, generic substitution without explicit evidence of functional equivalence risks compromising experimental reproducibility and data integrity, particularly in target-based screening campaigns where hit confirmation depends on exact chemical identity.

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate (CAS 922982-36-3): Quantitative Evidence Assessment Against Closest Structural Analogs and In-Class Candidates


Evidence Item 1: Thiazole Carboxylate Regioisomer Differentiation — 4-Carboxylate vs. 5-Carboxylate Scaffold Architecture

The target compound is a thiazole-4-carboxylate ethyl ester, distinguishing it from the more commonly studied thiazole-5-carboxylate regioisomers. In a 2025 study of sulfonamide-alkanamido thiazole-5-carboxylate derivatives, nine compounds were evaluated for in vivo antimalarial activity against Plasmodium berghei. The top-performing thiazole-5-carboxylate compounds 4e and 4h achieved inhibition rates of 81.68% and 85.34%, respectively, relative to artemisinin at 90% [1]. These data establish a quantifiable performance benchmark for the 5-carboxylate series. However, the 4-carboxylate regioisomer (the target compound) is structurally distinct: the carboxylate position alters the electronic distribution across the thiazole ring and the vector of the ester group, which can influence hydrogen-bonding geometry in enzyme active sites. No published bioactivity data exist for the 4-carboxylate regioisomer currently. This evidence item is classified as Class-level inference, as the quantitative data apply to the 5-carboxylate analog class and are included to establish the baseline against which future 4-carboxylate data would be compared. The regioisomeric difference is not trivial: in the BRAFⱽ⁶⁰⁰ᴱ kinase inhibitor series, thiazole-2-carboxamide regioisomers showed IC₅₀ differences of >10-fold compared to alternative substitution patterns [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Evidence Item 2: Linker Length Differentiation — Butanamido (C4) vs. Acetamido (C2) vs. Direct Sulfonamide Linkage

The target compound features a four-carbon butanamido linker between the thiazole amide and the phenylsulfonyl group. The 2025 sulfonamide-alkanamido thiazole study identified alkyl chain length and molecular flexibility as critical determinants of biological activity [1]. In that study, the 3-methyl-2-(4-methylphenylsulfonamido)butanamido linker on thiazole-5-carboxylate yielded in vivo inhibition rates up to 85.34%, but the SAR analysis explicitly concluded that activity was sensitive to chain-length variations. Separately, in the N-(phenylsulfonyl)thiazole-2-carboxamide series evaluated for α-glucosidase inhibition, the most potent compound (IC₅₀ = 0.8 ± 0.1 μM) carried a direct sulfonamide linkage to the thiazole ring without an intervening alkanamido chain, and potency varied by >50-fold across the series [2]. The target compound's butanamido linker provides greater conformational flexibility (9 rotatable bonds) and a distinct hydrogen-bond donor/acceptor profile compared to shorter-chain or direct-sulfonamide analogs, which will impact binding mode and target selectivity. No head-to-head comparison data exist for different linker lengths on the thiazole-4-carboxylate scaffold. This is classified as Class-level inference based on SAR patterns from structurally analogous series.

Linker Optimization Conformational Flexibility Enzyme Inhibition

Evidence Item 3: Phenylsulfonyl Substituent Differentiation — Unsubstituted Phenyl vs. Tolyl vs. Halophenyl Sulfonyl Groups

The target compound carries an unsubstituted phenylsulfonyl group. The 2025 sulfonamide-alkanamido thiazole study investigated compounds with 4-methylphenylsulfonamido (tosyl) substituents, achieving 81.68–85.34% in vivo inhibition [1]. The presence or absence of the para-methyl group alters electronic properties and steric bulk, which docking studies in that paper identified as influencing hydrogen bond stability and hydrophobic interactions within the enzyme active site. In the BRAFⱽ⁶⁰⁰ᴱ phenylsulfonyl-thiazole series, compounds 7b and 13a, which carry unsubstituted phenylsulfonyl groups, showed IC₅₀ values of 1.18 ± 0.12 μM and 0.98 ± 0.09 μM respectively against the kinase, demonstrating superior potency to the clinical drug dabrafenib (IC₅₀ = 3.81 ± 0.35 μM) [2]. These data support that the unsubstituted phenylsulfonyl group can confer potent target engagement in the right molecular context, but the extrapolation from thiazole-2-carboxamides to thiazole-4-carboxylate ethyl ester remains unvalidated. This evidence is classified as Class-level inference, as the quantitative data originate from structurally related but non-identical scaffolds.

Aryl Sulfone SAR Electronic Effects Selectivity Modulation

Evidence Item 4: Ethyl Ester vs. Free Carboxylic Acid — Prodrug and Solubility Implications

The target compound exists as the ethyl ester of thiazole-4-carboxylic acid. The free acid analog, 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 860182-04-3), is also commercially available. The ethyl ester form (target compound) has a computed XLogP3-AA of 2.2 [1], whereas the free carboxylic acid would have a significantly lower logP (typically −0.5 to +0.5 for analogous thiazole carboxylic acids). This difference in lipophilicity directly impacts passive membrane permeability and aqueous solubility. In the context of ADMET profiling performed on related sulfonamide-alkanamido thiazole derivatives, compounds with ester prodrug forms showed high predicted GI absorption and acceptable solubility profiles, while free carboxylic acid forms displayed lower permeability scores [2]. The ester prodrug strategy is a recognized approach to enhance oral bioavailability of carboxylic acid-containing drug candidates. No direct comparative experimental data exist for this specific compound pair. This evidence is classified as Supporting evidence based on computed properties and ADMET predictions from an analogous series.

Ester Prodrug Permeability Physicochemical Property

Evidence Item 5: Purity and Identity Verification — Available QC Benchmarks for Procurement Specification

Vendor-sourced data indicate the compound is typically supplied at ≥95% purity (HPLC), with molecular formula C₁₆H₁₈N₂O₅S₂ confirmed by exact mass of 382.06571403 Da [1]. The compound's identity can be verified by the InChIKey ZEIVKIHSBKXDQP-UHFFFAOYSA-N, which serves as a unique structural fingerprint for procurement quality assurance [1]. Spectroscopic characterization data (¹H-NMR, ¹³C-NMR, MS) are not publicly available in peer-reviewed literature, representing a gap in verifiable identity documentation. This is in contrast to the sulfonamide-alkanamido thiazole-5-carboxylate series published by Ezugwu et al. (2025), where full NMR and mass spectroscopy characterization is reported for all nine derivatives [2]. The absence of published spectroscopic fingerprints for the target compound means that procurement decisions must rely on vendor Certificate of Analysis (CoA) documentation rather than independently verifiable literature data. This evidence is classified as Supporting evidence relevant to procurement quality specification.

Quality Control Chemical Identity Procurement Specification

Evidence Item 6: Key Data Gap Advisory — Critical Limitations in the Current Evidence Base

A systematic search of PubMed, Google Patents, PubChem BioAssay, and major chemical vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per protocol) yielded the following critical data gaps for this compound: (1) No in vitro IC₅₀ data against any enzyme or receptor target; (2) No in vivo efficacy data in any disease model; (3) No selectivity profiling data (kinase panel, CEREP panel, etc.); (4) No ADME/PK data (metabolic stability, CYP inhibition, plasma protein binding); (5) No toxicity or safety pharmacology data; (6) No solubility or formulation stability data. By contrast, structurally related phenylsulfonyl-thiazole compounds have published IC₅₀ values ranging from 0.8 μM to 9.92 μM across α-glucosidase, BRAFⱽ⁶⁰⁰ᴱ kinase, and acetylcholinesterase targets [1][2][3]. The absence of analogous data for this specific compound means that its biological activity, selectivity, and developability profile remain entirely uncharacterized. This evidence item is a transparency advisory intended to prevent procurement decisions based on assumed activity extrapolated from related compounds.

Data Gap Analysis Risk Assessment Research Prioritization

Defensible Application Scenarios for Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate (CAS 922982-36-3) Based on Current Evidence


Scenario 1: Thiazole-4-Carboxylate Scaffold Diversification in Kinase-Focused Chemical Library Design

This compound can serve as a key scaffold-diversification element in kinase-focused screening libraries where thiazole-4-carboxylate regioisomers are underrepresented. Published data demonstrate that phenylsulfonyl-bearing thiazoles can achieve BRAFⱽ⁶⁰⁰ᴱ kinase IC₅₀ values as low as 0.98 ± 0.09 μM, superior to dabrafenib [1]. The target compound's 4-carboxylate substitution pattern is structurally distinct from the published thiazole-2-carboxamide inhibitors and offers a complementary binding vector for hinge-region interactions. Its inclusion in a library addresses a specific SAR gap: the phenylsulfonyl-butanamido linker combined with the 4-carboxylate ethyl ester provides a unique pharmacophoric combination not represented in published inhibitor series. Procurement is warranted specifically for scaffold-hopping campaigns aimed at identifying novel kinase inhibitor chemotypes where the 4-carboxylate regioisomer has not been systematically explored. However, users must recognize that the compound's kinase inhibitory activity is unconfirmed and must be determined experimentally.

Scenario 2: Synthetic Intermediate for 2-Amino-Thiazole-4-Carboxylate Derivative Libraries

The compound can be utilized as a fully elaborated synthetic intermediate where the phenylsulfonyl-butanamido side chain is pre-installed on the thiazole-4-carboxylate core. This avoids the need for late-stage amide coupling of the 2-amino-thiazole-4-carboxylate scaffold with 4-(phenylsulfonyl)butanoic acid, which may be complicated by competing reactivity at the carboxylate ester. The ethyl ester is amenable to subsequent hydrolysis to the free carboxylic acid for further amide or ester diversification. The sulfonyl group also provides a handle for potential sulfonamide-based PROTAC linker attachment. This application is supported by the compound's well-defined structure, available purity specification (≥95%), and the established synthetic routes for analogous sulfonamide-alkanamido thiazole derivatives described by Ezugwu et al. (2025) [2]. Procurement for this purpose is justified by the specific synthetic convenience the compound offers over a de novo synthesis approach.

Scenario 3: Physicochemical Probe for Linker-Dependent Property Optimization in Sulfonamide-Thiazole Series

With 9 rotatable bonds, a moderate computed logP of 2.2, and a TPSA of 139 Ų, this compound provides a physicochemical reference point for optimizing linker length and flexibility in sulfonamide-thiazole lead series [3]. The C4 butanamido linker represents a mid-range conformational flexibility profile that can be compared against shorter (C2 acetamido) and longer (C5–C6 alkanamido) linker analogs using computational ADMET models. In the sulfonamide-alkanamido thiazole-5-carboxylate series, linker length and molecular flexibility were explicitly identified as critical SAR determinants [2]. The target compound enables direct experimental measurement of how the C4 linker impacts solubility, permeability, and metabolic stability relative to published linker variants. This application relies on the compound's defined structure and computed properties rather than on unverified biological activity, making it a defensible procurement rationale given the current evidence limitations.

Scenario 4: Negative Control or Orthogonal Chemotype for Target Engagement Studies in Phenylsulfonyl-Thiazole Projects

In drug discovery programs where phenylsulfonyl-thiazole-2-carboxamides or thiazole-5-carboxylate derivatives have been identified as active hits (e.g., α-glucosidase inhibitors with IC₅₀ = 0.8–10 μM or BRAFⱽ⁶⁰⁰ᴱ inhibitors with IC₅₀ = 0.98–1.18 μM) [1][4], this compound can serve as a regioisomeric control to confirm target engagement specificity. If the 4-carboxylate regioisomer shows significantly reduced or absent activity compared to the active 2-carboxamide or 5-carboxylate analogs, this provides evidence for regioisomer-dependent binding and supports the specificity of the observed pharmacology. This application is supported by the SAR divergence data from published series, where regioisomeric substitution patterns produced >10-fold differences in potency [1]. The procurement value here derives from structural orthogonality rather than intrinsically high potency.

Quote Request

Request a Quote for Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.